

Afuresertib vs uprosertib GSK2141795 comparison

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Compound Focus: Afuresertib

CAS No.: 1047644-62-1

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Profile of Uprosertib (GSK2141795)

The following table details the key characteristics of Uprosertib identified in the search results.

Attribute	Details for Uprosertib (GSK2141795)
Drug Class	ATP-competitive AKT inhibitor [1] [2]
Mechanism of Action	Selective, orally bioavailable inhibitor that binds to the active site of AKT, blocking ATP binding [1] [2]
Isoform Specificity (IC ₅₀)	AKT1: 180 nM; AKT2: 328 nM; AKT3: 38 nM [2]
Key Experimental Findings	Inhibits phosphorylation of AKT substrates (GSK3 β , PRAS40); induces cell cycle arrest; shows efficacy in xenograft models [2]
Clinical Trial Status	Phase 2 (as identified in the provided data); a Phase 1 combination study was terminated early due to poor tolerability and minimal clinical activity [3] [2]

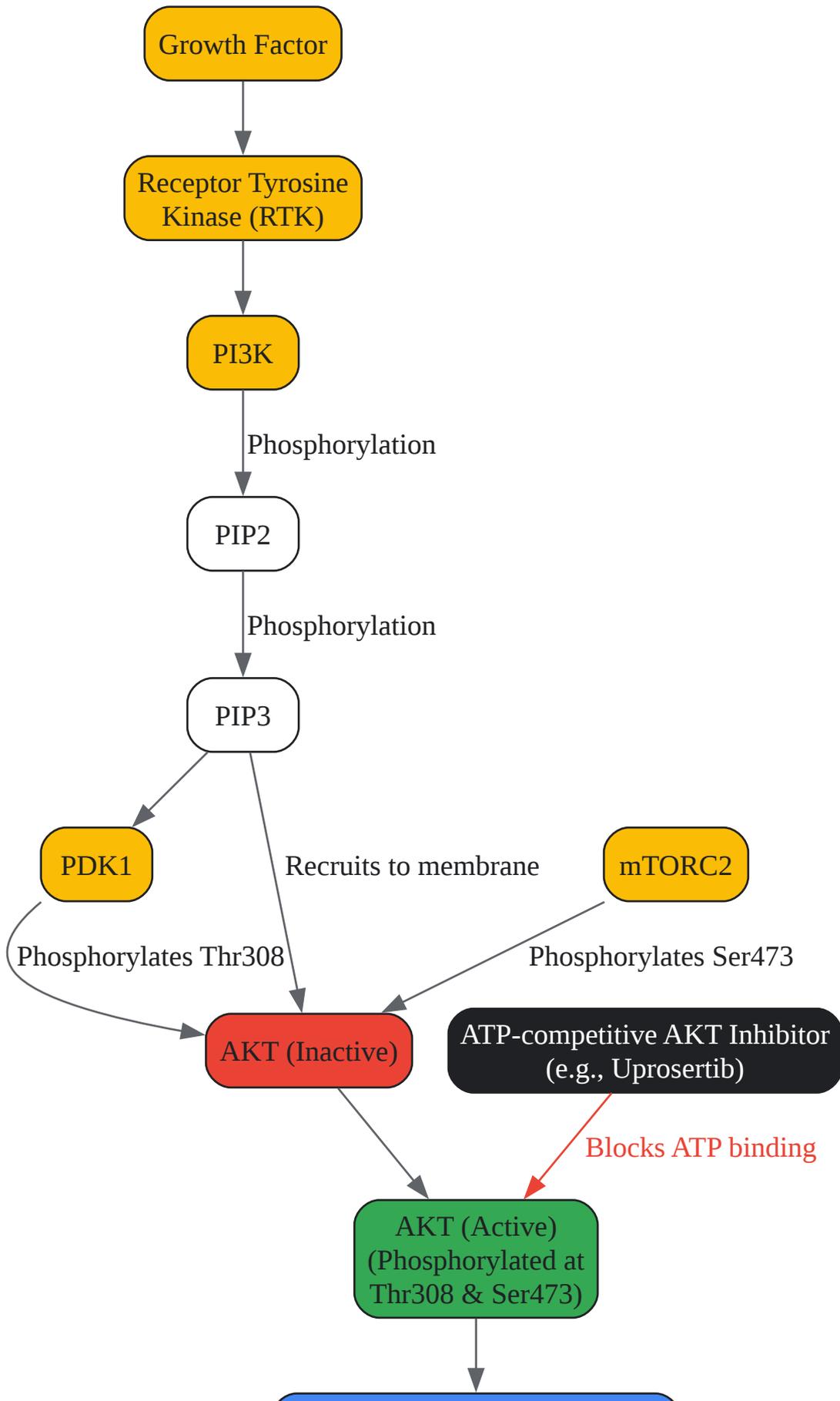
Experimental Data for Uprosertib

The search results provided details on several key experiments conducted with Uprosertib:

- **Kinase Assay & Selectivity Profiling:** Inhibitory activity (IC50) against full-length human AKT1 and AKT2 was determined in Sf9 cells. The lysates were pre-incubated with varying concentrations of Uprosertib, followed by incubation with beads coupled with an AKT probe. Bound proteins were eluted and analyzed to measure the reduction in substrate phosphorylation [2].
- **In Vitro Cell Research:**
 - **Proliferation Assay:** A panel of 290 cell lines was treated with Uprosertib (concentrations up to ~30 μ M) for 3 days. Cell growth and inhibition (EC50) were measured using the CellTiter-Glo luminescent assay, which quantifies ATP as a marker of viable cells [2].
 - **Mechanistic Assay:** In BT474 (breast cancer) and LNCaP (prostate cancer) cell lines, Uprosertib treatment was shown to inhibit phosphorylation of downstream AKT substrates like GSK3 β and PRAS40. It also caused cell cycle arrest and preferentially inhibited the proliferation of cancer cell lines with activated AKT pathways [2].
- **In Vivo Animal Research:**
 - **Xenograft Models:** Studies were performed in mice bearing BT474 breast tumor or SKOV3 ovarian tumor xenografts [2].
 - **Administration & Efficacy:** Uprosertib was administered orally at 100 mg/kg (BT474 model) and 30 mg/kg (SKOV3 model). The results demonstrated significant tumor growth inhibition in both models [2].

The AKT Signaling Pathway Context

To better understand the mechanism of ATP-competitive inhibitors like Uprosertib, the following diagram illustrates the AKT signaling pathway they are designed to target.



Downstream Substrates
(FOXO, GSK3 β , mTORC1, etc.)

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This pathway shows how external growth signals lead to AKT activation, which then controls crucial cellular processes like survival and growth [4] [5] [1]. ATP-competitive inhibitors work by directly binding to the active site of AKT, preventing it from functioning [1].

How to Proceed with Your Comparison

The lack of direct comparative data highlights a common challenge in competitive intelligence for pre-clinical and clinical compounds. To build a more complete picture, you could:

- **Conduct Targeted Searches:** Use specialized scientific databases like PubMed, Google Scholar, and clinical trial registries (ClinicalTrials.gov) to search for "**Afuresertib**" or its development code "GSK2110183".
- **Refine Your Query:** If the broader search yields limited results, you can narrow your focus to specific aspects such as "**Afuresertib** IC50", "**Afuresertib** clinical trial results", or "**Afuresertib** structure".
- **Consult Professional Networks:** Reaching out to colleagues in the field or searching through professional networking sites dedicated to life sciences research may provide leads to unpublished or hard-to-find data.

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